3-Pyrrolidinone hydrochloride
Overview
Description
10-Acetyl-3,7-dihydroxyphenoxazine, commonly known as ADHP, is a fluorogenic peroxidase substrate. It is widely used in biochemical assays due to its ability to produce a fluorescent product upon oxidation. This compound is particularly valuable in detecting and quantifying hydrogen peroxide and peroxidase activity in various biological and chemical systems .
Mechanism of Action
Target of Action
3-Pyrrolidinone hydrochloride, also known as Pyrrolidin-3-one hydrochloride, is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The primary targets of these compounds are diverse and depend on the specific biological activity.
Mode of Action
It’s known that pyrrolidine alkaloids interact with their targets to induce various biological effects . For example, some pyrrolidine alkaloids have been shown to cause renal injuries, whereas others like nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .
Biochemical Pathways
The biochemical pathways affected by this compound are also diverse. The compound can influence a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, the parent compound, suggest that it may efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with pyrrolidine alkaloids . For example, some pyrrolidine alkaloids have been shown to exert toxic effects on animal organs . In addition, certain derivatives of 3,3-diphenylpyrrolid-2-one, a related compound, have been shown to have anticonvulsant activity .
Action Environment
Biochemical Analysis
Biochemical Properties
3-Pyrrolidinone hydrochloride is among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . It has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc
Cellular Effects
It has been found to have significant biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that this compound likely influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrrolidine derivatives have been synthesized and that most of them have various significant biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Some pyrrolidine alkaloids have been identified to exert toxic effects on the animal organs
Metabolic Pathways
It is known that pyrrolidine derivatives are utilized as intermediates in drug research and development .
Transport and Distribution
It is known that pyrrolidine derivatives are utilized as intermediates in drug research and development .
Subcellular Localization
It is known that pyrrolidine derivatives are utilized as intermediates in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Acetyl-3,7-dihydroxyphenoxazine typically involves the acetylation of 3,7-dihydroxyphenoxazine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 10-Acetyl-3,7-dihydroxyphenoxazine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then purified using standard techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
10-Acetyl-3,7-dihydroxyphenoxazine undergoes several types of chemical reactions, including oxidation and reduction. The most notable reaction is its oxidation by hydrogen peroxide in the presence of peroxidase, which results in the formation of a highly fluorescent product, resorufin .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxidase are the primary reagents used in the oxidation of 10-Acetyl-3,7-dihydroxyphenoxazine.
Major Products
The major product formed from the oxidation of 10-Acetyl-3,7-dihydroxyphenoxazine is resorufin, a highly fluorescent compound with excitation and emission maxima at approximately 530 nm and 590 nm, respectively .
Scientific Research Applications
10-Acetyl-3,7-dihydroxyphenoxazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
10-Acetyl-3,7-dihydroxyphenoxazine is unique due to its high sensitivity and specificity in detecting hydrogen peroxide and peroxidase activity. Similar compounds include:
Amplex Red: Another fluorogenic substrate used for similar applications but with slightly different spectral properties.
Luminol: A chemiluminescent compound used in similar assays but with different detection methods.
SunRed Phosphate: A fluorescent compound with different excitation and emission properties.
In comparison, 10-Acetyl-3,7-dihydroxyphenoxazine offers a balance of high sensitivity, specificity, and ease of use, making it a preferred choice in many applications .
Properties
IUPAC Name |
pyrrolidin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c6-4-1-2-5-3-4;/h5H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSTYIOIVSHZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598151 | |
Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-52-9 | |
Record name | 3-Pyrrolidinone, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3760-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrrolidin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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